
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer and neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been found to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. It has been found to increase the yield and quality of crops by promoting root growth and enhancing nutrient uptake.
In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood but is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, this compound has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound has been found to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors must be considered when designing and conducting experiments using this compound.
将来の方向性
There are several future directions for research on N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, including the development of more efficient synthesis methods, the identification of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and organisms.
合成法
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with N,4-di-tert-butylbenzamide. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N,4-ditert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-17-8-13-22-19(14-17)15-20(23(29)27-22)16-28(26(5,6)7)24(30)18-9-11-21(12-10-18)25(2,3)4/h8-15H,16H2,1-7H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLJBNKHQJQGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=C(C=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)

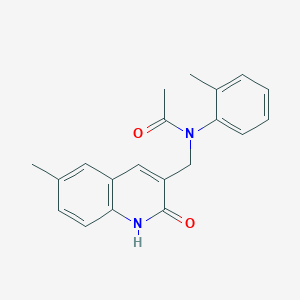
![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
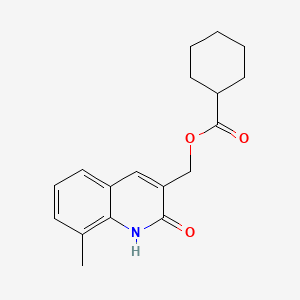
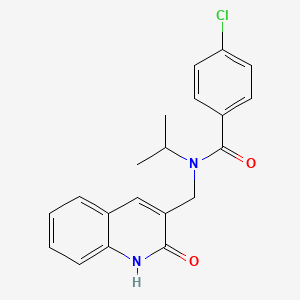
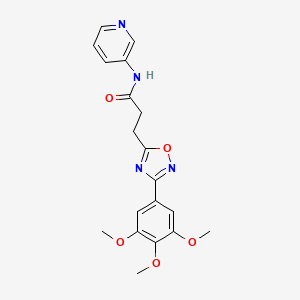

![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
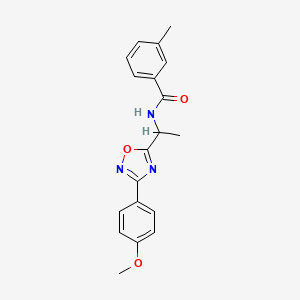
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)

![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
